5,7-Difluoroquinolin-4-amine
Description
5,7-Difluoroquinolin-4-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields.
Properties
CAS No. |
1065092-27-4 |
|---|---|
Molecular Formula |
C9H6F2N2 |
Molecular Weight |
180.15 g/mol |
IUPAC Name |
5,7-difluoroquinolin-4-amine |
InChI |
InChI=1S/C9H6F2N2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h1-4H,(H2,12,13) |
InChI Key |
DFNDQSGIPXEQGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C=C(C2=C1N)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoroquinolin-4-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced into the quinoline ring. For instance, the synthesis can start with 4,5-difluoro-2-nitrobenzoic acid, which undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using fluorinating agents such as potassium fluoride or cesium fluoride. These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoroquinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the quinoline ring can be displaced by nucleophiles, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.
Cyclization: The quinoline ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activity and unique chemical properties .
Scientific Research Applications
Medicinal Chemistry
5,7-Difluoroquinolin-4-amine is primarily studied for its role as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds similar to this compound can inhibit specific kinases associated with cancer progression. For instance, a study identified analogs that target Protein Kinase Novel 3 (PKN3), which has been linked to pancreatic and prostate cancer. The inhibition of PKN3 has shown promise in reducing tumor growth in preclinical models .
Table 1: Inhibition Potency of Quinoline Derivatives Against PKN3
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| 7-Iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | 1.3 | High |
| This compound | >1 | Moderate |
Inhibition of Phosphatidylinositol 3-Kinase (PI3K)
Another application involves the inhibition of PI3K isoforms, which are crucial in various cancers and metabolic disorders. Compounds derived from quinoline structures have been developed as selective PI3K inhibitors, showing potential for treating conditions mediated by these pathways .
Neuroprotective Effects
Emerging studies suggest that quinoline derivatives may exhibit neuroprotective properties. The modulation of neuroinflammatory responses via PKN3 inhibition could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also under investigation. By targeting specific inflammatory pathways, this compound may help in managing conditions like rheumatoid arthritis and other inflammatory disorders .
Case Study 1: PKN3 Inhibition in Cancer Treatment
A focused library of quinoline derivatives was screened for their ability to inhibit PKN3. The study demonstrated that certain modifications to the quinoline structure enhanced potency and selectivity against cancer cell lines . The findings suggest that further optimization could lead to effective anticancer therapies.
Case Study 2: Neuroprotection in Animal Models
In a preclinical model of neurodegeneration, the administration of a quinoline derivative showed reduced markers of inflammation and neuronal death. This study highlights the compound's potential as a neuroprotective agent in diseases characterized by neuroinflammation .
Mechanism of Action
The mechanism of action of 5,7-Difluoroquinolin-4-amine involves its interaction with bacterial DNA gyrase and topoisomerase IV. By binding to the enzyme-DNA complex, it stabilizes DNA strand breaks created by these enzymes, thereby inhibiting DNA replication and leading to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-aminoquinoline: Another fluorinated quinoline derivative with similar antimicrobial properties.
6,7-Difluoroquinoline: A compound with two fluorine atoms in the quinoline ring, exhibiting unique chemical reactivity.
4,7-Dichloroquinoline: A chlorinated quinoline derivative used in the synthesis of various bioactive compounds.
Uniqueness
5,7-Difluoroquinolin-4-amine is unique due to the specific positioning of the fluorine atoms at the 5 and 7 positions of the quinoline ring. This specific substitution pattern enhances its biological activity and provides distinct chemical properties that are not observed in other similar compounds .
Biological Activity
5,7-Difluoroquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of two fluorine atoms at the 5 and 7 positions of the quinoline ring. This unique substitution pattern enhances its lipophilicity and influences its interaction with biological targets. The compound has a molecular formula of C9H6F2N2 and a molecular weight of 182.15 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including protein kinases and enzymes involved in cellular signaling pathways. The difluoro substitution enhances the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.
Key Mechanisms:
- Inhibition of Protein Kinases : Research indicates that this compound exhibits inhibitory activity against several protein kinases, which play crucial roles in cell proliferation and survival. For instance, it has shown significant inhibition against PKN3 (IC50 = 280 nM) and GAK (IC50 = 290 nM) .
- Nitric Oxide Synthase Modulation : The compound may also influence nitric oxide synthase (iNOS) activity, which is pivotal in inflammatory responses. By modulating iNOS activity, it can affect nitric oxide production, thereby influencing various physiological processes .
Biological Activity Data
The following table summarizes key biological activities and their respective IC50 values for this compound:
| Biological Activity | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Inhibition of PKN3 | Protein Kinase | 280 | |
| Inhibition of GAK | Protein Kinase | 290 | |
| Modulation of iNOS | Nitric Oxide Synthase | Varies |
Case Studies
- Anticancer Activity : A study explored the effects of this compound on various cancer cell lines. The compound demonstrated potent antiproliferative effects, particularly in breast and lung cancer models. It was found to induce apoptosis through the activation of caspase pathways .
- Inflammatory Response Modulation : In a murine model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .
- Neuroprotective Effects : Research has indicated that this compound may exert neuroprotective effects by modulating iNOS activity in neuronal cells. This could have implications for conditions such as Alzheimer's disease where excessive nitric oxide production is detrimental .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
